molecular formula C9H10N4O2 B11073124 5-(hydroxyamino)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

5-(hydroxyamino)-6-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B11073124
M. Wt: 206.20 g/mol
InChI Key: RUBLLABOJKJJJY-UHFFFAOYSA-N
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Description

5-(HYDROXYAMINO)-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE is a heterocyclic compound that features a triazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxyamino and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYAMINO)-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(HYDROXYAMINO)-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(HYDROXYAMINO)-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(HYDROXYAMINO)-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE: Similar structure but with an amino group instead of a hydroxyamino group.

    6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE: Lacks the hydroxyamino group, resulting in different chemical properties.

Uniqueness

The presence of the hydroxyamino group in 5-(HYDROXYAMINO)-6-PHENYL-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-3-ONE imparts unique reactivity and potential biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets and can be modified to enhance the compound’s properties for various applications.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

5-(hydroxyamino)-6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H10N4O2/c14-9-10-8(13-15)7(11-12-9)6-4-2-1-3-5-6/h1-5,8,13,15H,(H2,10,12,14)

InChI Key

RUBLLABOJKJJJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)NC2NO

Origin of Product

United States

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